1-(1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
Description
The compound 1-(1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a heterocyclic molecule featuring a pyrrolidine ring linked to a 1,2,3-triazole moiety via a sulfonyl group. The sulfonyl substituent is derived from a 3-fluoro-4-methoxyphenyl group, which introduces both electron-withdrawing (fluoro) and electron-donating (methoxy) effects. The synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, followed by sulfonylation of the pyrrolidine nitrogen .
Properties
IUPAC Name |
1-[1-(3-fluoro-4-methoxyphenyl)sulfonylpyrrolidin-3-yl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O3S/c1-21-13-3-2-11(8-12(13)14)22(19,20)17-6-4-10(9-17)18-7-5-15-16-18/h2-3,5,7-8,10H,4,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTUVOWFUBSOFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)N3C=CN=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under basic or acidic conditions to form the pyrrolidine ring.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the Fluorinated Methoxyphenyl Moiety: This step involves the coupling of the fluorinated methoxyphenyl group to the pyrrolidine ring, typically through nucleophilic substitution reactions.
Formation of the Triazole Ring: The final step involves the cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the sulfonyl group can produce sulfides or thiols.
Scientific Research Applications
1-(1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases or proteases, affecting signal transduction pathways and cellular functions.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences and similarities between the target compound and analogs from literature:
Key Observations :
- Sulfonyl vs. Benzyl Groups : The target compound’s sulfonyl group (electron-withdrawing) contrasts with the 4-fluorobenzyl group in 2ab, which is less polar and may reduce metabolic stability .
- Fluoro/Methoxy Synergy: The 3-fluoro-4-methoxy substitution on the phenyl ring in the target compound combines lipophilicity (fluoro) and hydrogen-bonding capacity (methoxy), optimizing bioavailability compared to non-substituted analogs .
Challenges and Opportunities
- Synthetic Complexity: Sulfonylation of pyrrolidine requires precise control to avoid side reactions, a challenge noted in .
- Optimization Potential: Modifying the 3-fluoro-4-methoxy group (e.g., replacing methoxy with morpholino, as in ) could fine-tune pharmacokinetics.
Biological Activity
1-(1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole, identified by its CAS number 2199065-99-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanism of action, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 326.35 g/mol. The compound features a triazole ring, a sulfonyl group, and a pyrrolidine moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2199065-99-9 |
| Molecular Formula | C₁₃H₁₅FN₄O₃S |
| Molecular Weight | 326.35 g/mol |
The biological activity of this compound is hypothesized to involve interaction with various biological targets. The presence of the triazole ring allows for potential binding to enzymes and receptors involved in signaling pathways critical for cell proliferation and survival.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties , particularly through its inhibition of specific kinases involved in cancer cell signaling. In vitro studies have shown that it can reduce the proliferation of various cancer cell lines by interfering with the Akt signaling pathway, which is crucial for tumor growth and survival.
For instance, a study demonstrated that similar compounds with triazole structures showed significant inhibition of the Akt pathway with IC50 values in the nanomolar range . Although specific IC50 values for our compound are not yet published, the structural similarities suggest comparable potency.
Antiviral Properties
The compound's potential as an antiviral agent has also been explored. Triazole derivatives have been reported to possess antiviral activities against several viruses, including herpes simplex virus (HSV) and respiratory syncytial virus (RSV). The mechanism often involves interference with viral replication processes .
Case Studies
Several studies have highlighted the biological activities associated with similar compounds:
- Kinase Inhibition : A study on pyrazole derivatives indicated that modifications in the structure could enhance selectivity towards specific kinases like Akt . This suggests that our compound could be optimized further for enhanced activity.
- Antiviral Efficacy : Research on related triazole compounds showed promising results against viral pathogens, indicating that our compound may also exhibit similar antiviral properties through structural analogies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can regioselectivity in triazole formation be controlled?
- Methodology : The 1,2,3-triazole moiety is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which ensures regioselective formation of 1,4-disubstituted triazoles . For the target compound, key steps include:
- Sulfonylation : Reacting pyrrolidine with 3-fluoro-4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine/DCM) to form the sulfonamide intermediate .
- Azide-Alkyne Cycloaddition : Introducing the triazole via CuAAC using a pre-functionalized alkyne or azide-pyrrolidine derivative. Optimize yield (60–76%) by using CuSO₄/sodium ascorbate in THF/H₂O at 50°C for 16 hours .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the triazole and sulfonamide connectivity. Key shifts: Triazole protons at δ 7.5–8.5 ppm; sulfonyl-linked pyrrolidine protons at δ 2.5–3.5 ppm .
- X-Ray Crystallography : Use SHELX programs for refinement. Dihedral angles between the triazole, pyrrolidine, and sulfonylphenyl groups reveal steric interactions (e.g., angles >30° indicate hindered rotation) .
Q. What are the primary biological targets and screening protocols for this compound?
- Targets : Triazole derivatives often inhibit enzymes (e.g., cytochrome P450, kinases) or modulate receptors via hydrogen bonding (triazole N-atoms) and hydrophobic interactions (aryl groups) .
- Screening :
- Enzyme Assays : Use fluorescence-based or HPLC-coupled assays (e.g., IC₅₀ determination for inhibitors).
- Cellular Models : Test cytotoxicity (MTT assay) and target engagement (e.g., Western blot for downstream signaling) .
Advanced Research Questions
Q. How can conflicting crystallographic and computational data regarding molecular conformation be resolved?
- Analysis Workflow :
Compare experimental (X-ray) dihedral angles with DFT-optimized geometries. Discrepancies >10° may indicate crystal packing effects .
Perform molecular dynamics simulations to assess conformational flexibility in solution.
Validate with 2D NOESY NMR to detect through-space interactions (e.g., triazole-pyrrolidine proximity) .
- Case Study : In related compounds, steric clashes between the sulfonylphenyl and triazole groups reduce conformational freedom, favoring bioactive "locked" conformations .
Q. What strategies reconcile contradictory bioactivity results across assay conditions?
- Troubleshooting :
- Assay Variability : Standardize buffer pH, ionic strength, and co-solvents (e.g., DMSO ≤0.1%) to minimize false negatives .
- Metabolic Stability : Test compound stability in liver microsomes; unstable metabolites may explain inconsistent cellular vs. enzymatic activity .
- Example : A triazole analog showed nM activity in isolated enzymes but µM efficacy in cells due to poor membrane permeability. Address via prodrug design or formulation .
Q. How do electronic and steric effects of substituents influence reactivity and target interactions?
- Substituent Impact :
- 3-Fluoro-4-Methoxyphenyl : The electron-withdrawing fluorine enhances sulfonamide stability, while the methoxy group increases lipophilicity, affecting membrane permeability .
- Triazole-Pyrrolidine Linkage : The pyrrolidine’s puckered conformation creates a chiral center, influencing enantioselective binding (e.g., to kinases) .
- SAR Studies : Systematically modify substituents (e.g., replace methoxy with ethoxy) and use SPR or ITC to quantify binding thermodynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
